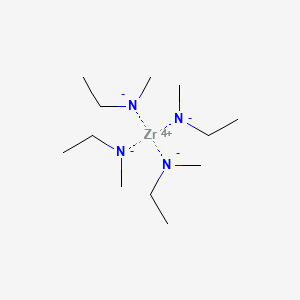
Tetrakis(ethylmethylamino)zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(ethylmethylamino)zirconium is an organometallic compound with the chemical formula Zr(NCH3C2H5)4. It is commonly used as a precursor in various chemical processes, particularly in the field of atomic layer deposition (ALD) for creating thin films of zirconium-based materials. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with ethylmethylamine (NCH3C2H5) in an inert atmosphere. The reaction typically occurs in a solvent such as toluene or hexane, and the product is purified through distillation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often packaged for use in deposition systems, where it serves as a precursor for the deposition of zirconium-based thin films .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(ethylmethylamino)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The ethylmethylamido ligands can be substituted with other ligands such as alkoxides or halides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, halides, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products:
Substitution Reactions: The major products are typically new zirconium complexes with different ligands.
Oxidation and Reduction: The products depend on the specific redox reaction but may include zirconium oxides or other zirconium-containing compounds[][3].
Applications De Recherche Scientifique
Atomic Layer Deposition (ALD)
Tetrakis(ethylmethylamino)zirconium is predominantly used in atomic layer deposition processes to create thin films of zirconium dioxide (ZrO₂). The mechanism involves the sequential exposure of a substrate to the precursor and a co-reactant, typically water or oxygen, leading to the controlled deposition of material at the atomic level.
Case Study : A study compared the ferroelectric properties of Hf₀.₅Zr₀.₅O₂ thin films deposited using this compound and tetrakis(dimethylamino)zirconium as precursors. The results indicated that films produced with this compound exhibited different residual carbon concentrations and grain sizes, impacting their electrical performance significantly .
Semiconductor Manufacturing
In semiconductor technology, this compound is utilized for the fabrication of high-k dielectric materials, which are essential for modern transistors and capacitors. The compound’s ability to form uniform thin films is critical for achieving the desired electrical characteristics.
Data Table: Comparison of Thin Film Properties
| Precursor | Residual Carbon Concentration | Grain Size (nm) | Ferroelectric Performance |
|---|---|---|---|
| This compound | Higher | Smaller (7.1) | Moderate |
| Tetrakis(dimethylamino)zirconium | Lower | Larger (8.5) | Improved |
Optoelectronic Devices
This compound is also applied in the development of optoelectronic devices, where it contributes to the fabrication of transparent conductive oxides and other functional materials that require precise control over thickness and composition.
Mécanisme D'action
The mechanism of action of Tetrakis(ethylmethylamino)zirconium primarily involves its role as a precursor in ALD processes. During ALD, the compound undergoes surface reactions that lead to the deposition of thin films. The ethylmethylamido ligands are typically released as by-products, while the zirconium atoms form a uniform layer on the substrate. This process is highly controlled and allows for the precise deposition of materials at the atomic level .
Comparaison Avec Des Composés Similaires
- Tetrakis(dimethylamido)zirconium(IV)
- Tetrakis(diethylamido)zirconium(IV)
- Tetrakis(ethylmethylamido)hafnium(IV)
- Tetrakis(dimethylamido)titanium(IV)
Comparison: Tetrakis(ethylmethylamino)zirconium is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to similar compounds. For instance, Tetrakis(dimethylamido)zirconium(IV) has different steric and electronic properties due to the presence of dimethylamido ligands instead of ethylmethylamido ligands. This can affect the compound’s reactivity and suitability for specific applications [3][3].
Propriétés
Numéro CAS |
175923-04-3 |
|---|---|
Formule moléculaire |
C12H32N4Zr |
Poids moléculaire |
323.63 g/mol |
Nom IUPAC |
ethyl(methyl)azanide;zirconium(4+) |
InChI |
InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
Clé InChI |
SRLSISLWUNZOOB-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |
SMILES canonique |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |
Origine du produit |
United States |
Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?
A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















